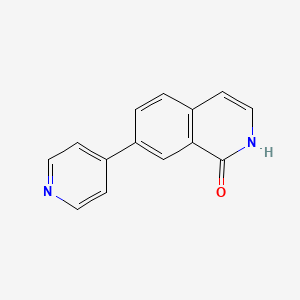

7-吡啶-4-基-2H-异喹啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

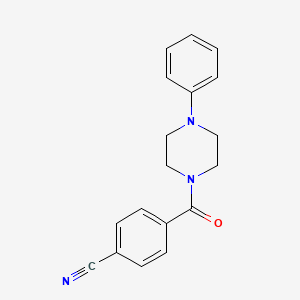

7-pyridin-4-yl-2H-isoquinolin-1-one is a nitrogen-heterocyclic compound . It is part of the isoquinolone family, which are known for their versatile biological and physiological activities . Isoquinolones are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of 7-pyridin-4-yl-2H-isoquinolin-1-one involves a catalyst-free method . This method utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-pyridin-4-yl-2H-isoquinolin-1-one include a catalyst-free synthesis method that utilizes N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .科学研究应用

新型合成方法

研究已经导致了涉及与 7-吡啶-4-基-2H-异喹啉-1-酮结构相关的化合物的创新合成方法。一种值得注意的方法是使用 Fe3O4@SiO2–OSO3H 作为非均相纳米催化剂,一锅三组分合成吡啶并[2′,1′:2,3]咪唑并[4,5-c]异喹啉。这个过程突出了磁性纳米粒子在促进高效和高产化学合成中的潜力 (Maleki, 2014)。

催化应用

该研究还探讨了 Ru 催化的异喹啉和苯并异喹啉的合成,证明了伯胺作为氧化偶联反应中的定向基团的多功能性。这种方法强调了过渡金属催化在构建复杂杂环骨架中的潜力,该骨架在药物化学和材料科学中具有广泛的适用性 (Villuendas & Urriolabeitia, 2013)。

高级有机合成技术

进一步的发展包括通过涉及芳基酮、羟胺和炔烃的三组分反应,高效一锅合成异喹啉和杂环稠合吡啶。该方法展示了 C-H 键活化和环化步骤的战略整合,促进了从容易获得的底物快速组装复杂杂环结构。这种进步为合成生物活性化合物和功能材料提供了巨大的潜力 (Zheng et al., 2012)。

有机电子学的潜力

此外,对均配环金属化铱配合物的研究揭示了它们的高效红色磷光,对有机发光二极管 (OLED) 应用具有影响。这项研究不仅扩展了对环金属化配合物中磷光机制的理解,还为开发高效、纯红色发光 OLED 铺平了道路,强调了异喹啉衍生物在电子和光子技术中的相关性 (Tsuboyama et al., 2003)。

未来方向

Isoquinolones, including 7-pyridin-4-yl-2H-isoquinolin-1-one, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . Their synthetic methods have been greatly developed recently . Future research may focus on further developing these synthetic methods and exploring the biological and physiological activities of isoquinolones .

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-tumor activity, suggesting potential targets within cancer cell lines .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . This suggests that 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- may interact with its targets to disrupt cell growth and division.

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may affect pathways related to cell growth and division .

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may induce cell death or inhibit cell growth .

属性

IUPAC Name |

7-pyridin-4-yl-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLWKIUUHREFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980541.png)

methylamine](/img/structure/B2980543.png)

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)

![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)

![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)

![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)

![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)